2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone is an organic compound with the molecular formula C₁₉H₁₈O₅. It is known for its unique structure, which includes a benzophenone core substituted with a carboethoxy group and a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the reaction of benzophenone derivatives with ethyl chloroformate and 1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Material Sciences: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets. The carboethoxy group and the 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the carboethoxy and dioxolane substituents.
4-Carboethoxybenzophenone: Similar structure but without the dioxolane ring.
2-Carboethoxy-4’-methoxybenzophenone: Contains a methoxy group instead of the dioxolane ring.
Uniqueness
2-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both the carboethoxy group and the 1,3-dioxolane ring. These substituents confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)13-7-9-14(10-8-13)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXNOZQDBODOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645104 | |
Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-97-2 | |
Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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